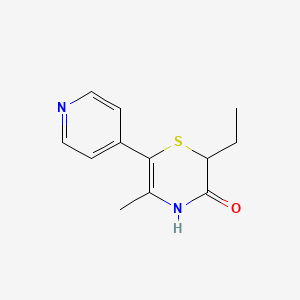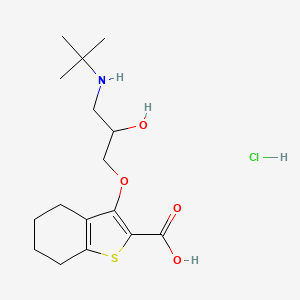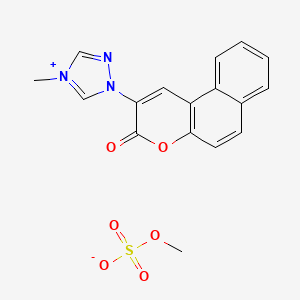
Einecs 267-551-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 267-551-9, also known as Benzene, C10-13 alkyl derivatives, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, C10-13 alkyl derivatives involves the alkylation of benzene with long-chain olefins. The reaction typically occurs in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The process results in the formation of linear alkylbenzene, which is a key intermediate in the production of detergents and surfactants.
Industrial Production Methods
Industrial production of Benzene, C10-13 alkyl derivatives is carried out in large-scale chemical plants. The process involves the continuous feeding of benzene and olefins into a reactor, where they undergo alkylation. The reaction mixture is then separated, and the desired product is purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, C10-13 alkyl derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates, which are used in the production of detergents.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The alkyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using chlorine or bromine.
Major Products
Sulfonates: Used in detergents and cleaning agents.
Hydrocarbons: Various hydrocarbons used in different industrial applications.
Halogenated Derivatives: Used in the synthesis of other chemical compounds.
Scientific Research Applications
Benzene, C10-13 alkyl derivatives have numerous applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and the production of surfactants.
Biology: Studied for their effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for their potential therapeutic properties and use in drug delivery systems.
Industry: Widely used in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, C10-13 alkyl derivatives involves their interaction with various molecular targets and pathways. In biological systems, these compounds can interact with cell membranes, proteins, and enzymes, leading to changes in cellular function. The specific pathways and targets depend on the particular derivative and its chemical structure.
Comparison with Similar Compounds
Benzene, C10-13 alkyl derivatives can be compared with other similar compounds, such as:
Linear Alkylbenzene Sulfonates (LAS): These are widely used in detergents and have similar properties.
Branched Alkylbenzene: Differ in their structure and have different applications.
Alkylphenols: Used in the production of surfactants and have distinct chemical properties.
The uniqueness of Benzene, C10-13 alkyl derivatives lies in their linear structure, which provides specific advantages in terms of biodegradability and performance in various applications.
Properties
CAS No. |
67883-54-9 |
|---|---|
Molecular Formula |
C17H15N3O6S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl sulfate;2-(4-methyl-1,2,4-triazol-4-ium-1-yl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C16H12N3O2.CH4O4S/c1-18-9-17-19(10-18)14-8-13-12-5-3-2-4-11(12)6-7-15(13)21-16(14)20;1-5-6(2,3)4/h2-10H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
UOTLXUHKIABILF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(N=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


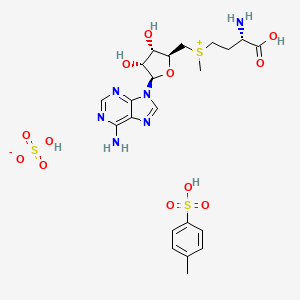
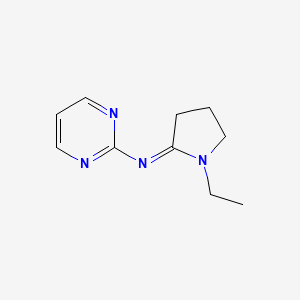

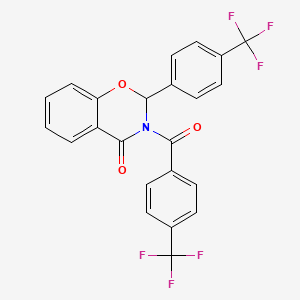
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
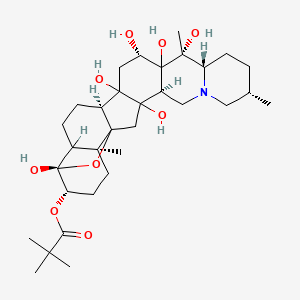
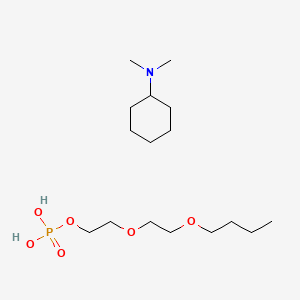
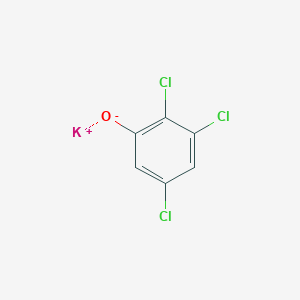

![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)


